(R)-2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoic acid

Peptide Synthesis Chiral Resolution Protease Resistance

(2R)-2-(((tert-butoxy)carbonyl)amino)-3-(naphthalen-2-yl)propanoic acid (CAS 76985-10-9), commonly named Boc-D-2-Nal-OH or Boc-3-(2-naphthyl)-D-alanine, is a chiral amino acid derivative with the molecular formula C18H21NO4 and a molecular weight of 315.36 g/mol. It serves as a protected building block in solid-phase peptide synthesis (SPPS), with the tert-butoxycarbonyl (Boc) group safeguarding the amino functionality and the D-configuration and bulky 2-naphthyl side chain conferring specific conformational constraints on the final peptide.

Molecular Formula C18H21NO4
Molecular Weight 315.4 g/mol
CAS No. 76985-10-9
Cat. No. B558726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoic acid
CAS76985-10-9
Molecular FormulaC18H21NO4
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)O
InChIInChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-15(16(20)21)11-12-8-9-13-6-4-5-7-14(13)10-12/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21)/t15-/m1/s1
InChIKeyURKWHOVNPHQQTM-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (2R)-2-(((tert-butoxy)carbonyl)amino)-3-(naphthalen-2-yl)propanoic acid (CAS 76985-10-9) for Peptide Synthesis


(2R)-2-(((tert-butoxy)carbonyl)amino)-3-(naphthalen-2-yl)propanoic acid (CAS 76985-10-9), commonly named Boc-D-2-Nal-OH or Boc-3-(2-naphthyl)-D-alanine, is a chiral amino acid derivative with the molecular formula C18H21NO4 and a molecular weight of 315.36 g/mol [1]. It serves as a protected building block in solid-phase peptide synthesis (SPPS), with the tert-butoxycarbonyl (Boc) group safeguarding the amino functionality and the D-configuration and bulky 2-naphthyl side chain conferring specific conformational constraints on the final peptide . The compound is a white to off-white powder and is a known reagent in the synthesis of Lanreotide and in the preparation of arginine-containing tripeptides as MC4 receptor ligands .

Why (2R)-2-(((tert-butoxy)carbonyl)amino)-3-(naphthalen-2-yl)propanoic acid Cannot Be Casually Replaced with In-Class Analogs


Substituting (2R)-2-(((tert-butoxy)carbonyl)amino)-3-(naphthalen-2-yl)propanoic acid (Boc-D-2-Nal-OH) with its L-enantiomer (Boc-L-2-Nal-OH, CAS 58438-04-3) or a 1-naphthyl positional isomer (Boc-1-Nal-OH, CAS 55447-00-2) is not scientifically valid. Chiral purity is paramount for the biological activity of resulting peptides; D-amino acids are known to confer resistance to proteolytic degradation and alter secondary structure compared to their L-counterparts [1]. Furthermore, the position of the naphthyl attachment (2- vs. 1-) significantly impacts the steric bulk and π-π stacking interactions, leading to different binding affinities and conformational landscapes in target receptors . The quantitative differences in optical rotation and melting points between these compounds underscore their distinct crystalline and solution-phase behaviors, which can affect downstream coupling efficiency and product homogeneity.

Quantitative Differentiation Guide for (2R)-2-(((tert-butoxy)carbonyl)amino)-3-(naphthalen-2-yl)propanoic acid


Chiral Purity and Stereochemical Identity: D- vs. L-Enantiomer

The specific optical rotation ([α]20/D) provides definitive stereochemical identification, differentiating Boc-D-2-Nal-OH from its L-enantiomer, Boc-L-2-Nal-OH. This value is critical for ensuring the correct chirality in the final peptide product .

Peptide Synthesis Chiral Resolution Protease Resistance

Positional Isomer Distinction: 2-Naphthyl vs. 1-Naphthyl

The melting point and physical properties clearly distinguish the target 2-naphthyl isomer from the 1-naphthyl positional isomer. This is critical because the attachment point alters the spatial orientation of the aromatic ring, directly impacting receptor binding interactions .

Isomer Purity Structural Analog Pharmacophore Design

Purity Benchmarking for Reproducible Solid-Phase Peptide Synthesis

The target compound is commercially available with a minimum HPLC purity of 98%, a specification that ensures minimal byproduct formation during automated solid-phase peptide synthesis. This level of purity is a standard benchmark for reliable building blocks .

SPPS Coupling Efficiency Quality Control

Solubility Profile for Formulation and Reaction Design

The solubility profile of (2R)-2-(((tert-butoxy)carbonyl)amino)-3-(naphthalen-2-yl)propanoic acid has been empirically characterized, with reported solubility of approximately 100 mg/mL in ethanol [1] and sparing solubility in chloroform [2]. This information is crucial for planning coupling reactions and preparing stock solutions.

Solubility Reaction Medium Sample Preparation

Application as a Critical Reagent in Lanreotide Synthesis

This specific D-amino acid derivative is a documented reagent in the synthesis of Lanreotide trisulfide, a somatostatin analogue used clinically . Its incorporation is non-substitutable as it defines a key pharmacophoric element.

Lanreotide Somatostatin Analog Peptide Therapeutics

High-Value Application Scenarios for (2R)-2-(((tert-butoxy)carbonyl)amino)-3-(naphthalen-2-yl)propanoic acid


Design and Synthesis of Protease-Resistant Peptide Therapeutics

Utilize the D-stereoisomer of 3-(2-naphthyl)alanine to enhance the metabolic stability of peptide drug candidates. The D-configuration, verified by the specific optical rotation of -45°, confers resistance to common endogenous proteases, a critical advantage over L-amino acid-containing analogs .

Structure-Activity Relationship (SAR) Studies for Melanocortin Receptors

Employ this building block as a defined reagent in the synthesis of arginine-containing tripeptides to explore ligand binding to MC4 receptors. The 2-naphthyl moiety is a key pharmacophore, and its precise positioning (as opposed to the 1-naphthyl isomer) is crucial for accurate SAR data .

Process Development for Lanreotide and Somatostatin Analogs

Procure high-purity (≥98% HPLC) batches of this compound for the scalable synthesis of Lanreotide trisulfide or related somatostatin analogs. The documented use of this exact building block in Lanreotide synthesis validates its selection and reduces the risk of introducing impurities or stereochemical errors .

Investigation of Novel Peptide-Based Materials

Incorporate the bulky, hydrophobic 2-naphthyl group into self-assembling peptide sequences to drive nanostructure formation. The unique steric and π-stacking properties of the 2-naphthyl side chain, which differentiates it from the 1-naphthyl analog, can be leveraged to create materials with distinct supramolecular architectures .

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